molecular formula C20H26N2O3S B2958705 1-(2,3-Dimethylphenyl)-4-(4-ethoxybenzenesulfonyl)piperazine CAS No. 438223-67-7

1-(2,3-Dimethylphenyl)-4-(4-ethoxybenzenesulfonyl)piperazine

Cat. No. B2958705
CAS RN: 438223-67-7
M. Wt: 374.5
InChI Key: OQPOIIIROSNLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethylphenyl)-4-(4-ethoxybenzenesulfonyl)piperazine, also known as TCS 1102, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Antimicrobial Activities

1-(2,3-Dimethylphenyl)-4-(4-ethoxybenzenesulfonyl)piperazine, though not directly mentioned, falls under the broader category of piperazine derivatives with notable applications in synthesis and antimicrobial activities. Research into similar compounds has led to the development of various derivatives with potential antimicrobial properties. For instance, the synthesis of 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones and primary amines, including piperazine as an amine component, has been explored. Some of these compounds exhibited moderate to good antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Pharmaceutical Intermediate Synthesis

The compound's relevance as a pharmaceutical intermediate is underscored by studies on 1-(2,3-dichlorophenyl)piperazine, a closely related compound. Its synthesis involves alkylation, acidulation, and hydrolysis starting from 2,6-dichloro-nitrobenzene and piperazine, demonstrating the compound's utility in forming intermediates for further pharmaceutical development (Quan, 2006).

Metabolism and Drug Development

Investigations into the metabolism of compounds like Lu AA21004, which share structural similarities with 1-(2,3-Dimethylphenyl)-4-(4-ethoxybenzenesulfonyl)piperazine, have provided insights into their oxidative metabolism involving cytochrome P450 enzymes. This research is vital for understanding the pharmacokinetics of new antidepressants and their development (Hvenegaard et al., 2012).

Chemical Structure and Interaction Studies

The structural analysis of piperazine derivatives, such as through X-ray, NMR, and DFT studies, offers valuable information on their chemical interactions and potential applications in drug design. These studies can reveal how modifications in the piperazine structure impact its chemical properties and interactions with other molecules (Dega-Szafran et al., 2006).

properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-(4-ethoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-4-25-18-8-10-19(11-9-18)26(23,24)22-14-12-21(13-15-22)20-7-5-6-16(2)17(20)3/h5-11H,4,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPOIIIROSNLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.